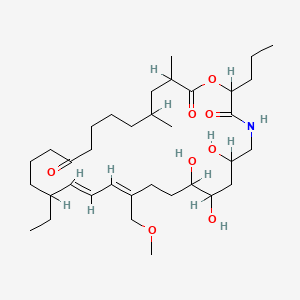
Antibiotic TA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic TA is a macrolide and a lactam.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Photodynamic Therapy
Photodynamic therapy (aPDT) is an essential component in treating human infections, particularly in dermatology for skin infections. Antibiotic resistance and infection control strategies are central to this context. Antibiotic TA (TA) plays a role in eradicating microbes without building resistance. Research on nanotheranostics, which may include PDT, shows TA's relevance, highlighting treatment combinations and novel applications subject to technology appraisals (TAs) and Randomized Clinical Trials (RCTs). The resistance of some microbes to antibiotics can be reversed using supplementary drugs, ensuring TA remains vital in skin infection treatment (Mackay, 2022).
Toxin-Antitoxin Systems in Antibiotic Development
Proteic toxin-antitoxin (TA) systems function as regulatory systems in bacteria, ideal for developing novel antibiotic agents. Understanding these systems aids in rational drug design and large-scale compound selection. The proteins of chromosome-encoded TA systems from gram-negative bacteria, such as CcdA-CcdB, Phd-Doc, ParD-ParE, YefM-YoeB, have been studied extensively. These systems are under significant pressure due to the overuse of broad-spectrum antibiotics, making their investigation crucial for novel inhibitor development (Alonso et al., 2007).
Dental Applications
TA's ability to bind tightly to dental tissues while retaining bactericidal properties has been explored. Studies show that TA adsorbs to dental hard tissues, such as in periodontally-involved extracted human teeth, and remains active even when bound. This property differentiates TA from other antibiotics like beta-lactam, offering a unique approach to dental care (Manor, Varon, & Rosenberg, 1985).
Water Treatment
The treatment of tetracycline classes of antibiotics (TAs) in water using coagulation and granular activated carbon filtration has been evaluated. These methods are effective for removing TAs from water, with the efficiency depending on the TA type. This study suggests TA's potential in water purification processes, with implications for environmental and public health (Choi, Kim, & Kim, 2008).
This compound's Mode of Action
Research into TA's mode of action revealed its inhibition of incorporation of diaminopimelic acid and uridine diphosphate-N-acetylglucosamine into Escherichia coli cell walls. TA does not block the formation of the lipid intermediate, suggesting its interference with polymerization, offering insights into its unique bacterial inhibition mechanism (Zafriri, Rosenberg, & Mirelman, 1981).
Eigenschaften
Molekularformel |
C35H61NO8 |
|---|---|
Molekulargewicht |
623.9 g/mol |
IUPAC-Name |
(12Z,14E)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14-diene-3,20,28-trione |
InChI |
InChI=1S/C35H61NO8/c1-6-12-33-34(41)36-23-30(38)22-32(40)31(39)20-19-28(24-43-5)16-10-14-27(7-2)15-11-18-29(37)17-9-8-13-25(3)21-26(4)35(42)44-33/h10,14,16,25-27,30-33,38-40H,6-9,11-13,15,17-24H2,1-5H3,(H,36,41)/b14-10+,28-16- |
InChI-Schlüssel |
VQWNGCSUNKJFLW-ACPVBGRSSA-N |
Isomerische SMILES |
CCCC1C(=O)NCC(CC(C(CC/C(=C/C=C/C(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)/COC)O)O)O |
Kanonische SMILES |
CCCC1C(=O)NCC(CC(C(CCC(=CC=CC(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)COC)O)O)O |
Synonyme |
antibiotic TA Myxococcus xanthus antibiotic TA myxovirescin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242813.png)

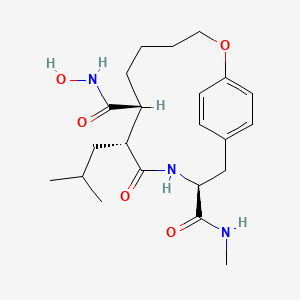
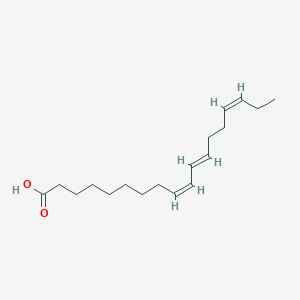
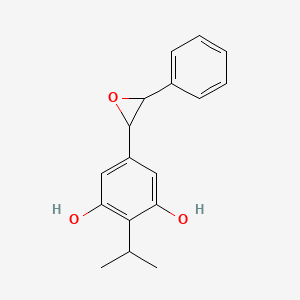
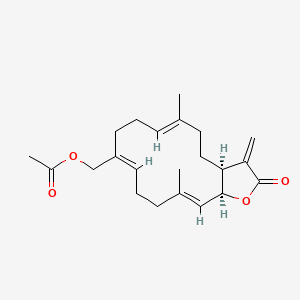
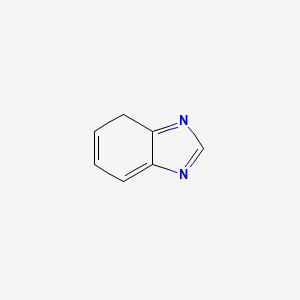
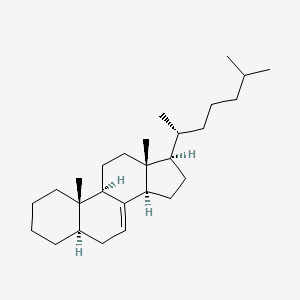
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)
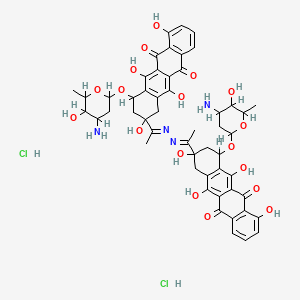
![1-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242830.png)

![2-chloro-5-[(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1242832.png)
![3-[31-(3-Aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1242834.png)